An In-Depth Technical Guide to the Stereochemistry of (S)- and (R)-Norverapamil
An In-Depth Technical Guide to the Stereochemistry of (S)- and (R)-Norverapamil
This guide provides a detailed examination of the structural and functional differences between the (S) and (R) enantiomers of norverapamil, the primary active metabolite of the calcium channel blocker verapamil. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of stereochemistry in the pharmacology and analysis of this compound.
Introduction
Verapamil, a widely prescribed medication for cardiovascular conditions, is metabolized in the liver via N-demethylation by the CYP3A4 enzyme to its principal active metabolite, norverapamil.[1][2] Like its parent compound, norverapamil possesses a chiral center, resulting in two enantiomers: (S)-norverapamil and (R)-norverapamil.[3][4] These stereoisomers, while chemically identical in an achiral environment, exhibit significant differences in their biological activity. The (S)-enantiomer of both verapamil and norverapamil demonstrates greater pharmacological potency.[5][6] This stereoselectivity has profound implications for drug efficacy, toxicity, and development, necessitating precise methods for their separation and characterization.[7]
The Chiral Center and Absolute Configuration
The defining structural difference between (S)- and (R)-norverapamil lies in the three-dimensional arrangement of substituent groups around a single stereogenic carbon atom. This chirality is the source of their distinct pharmacological profiles.
Molecular Structure and Stereochemistry
The IUPAC name for norverapamil is 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile.[1][8] The chiral carbon is the one bonded to the isopropyl group, the cyano group, a 3,4-dimethoxyphenyl group, and the aminopropyl chain. The absolute configuration, designated as either (S) for sinister (left) or (R) for rectus (right), is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
Cahn-Ingold-Prelog (CIP) Priority Assignment:
The CIP system assigns priorities to the four substituents attached to the chiral center based on atomic number.[9][10]
-
Examine Directly Attached Atoms: The atom with the highest atomic number receives the highest priority.
-
Proceed Down the Chain: If there is a tie, move to the next atoms along the chains until a point of difference is found.[10][11]
For norverapamil's chiral center:
-
Priority 1: The nitrogen atom in the aminopropyl chain (highest atomic number directly attached, considering the path from the chiral carbon).
-
Priority 2: The carbon of the 3,4-dimethoxyphenyl ring. This carbon is attached to other carbons within the aromatic ring.
-
Priority 3: The carbon of the isopropyl group, which is attached to two other carbons.
-
Priority 4: The carbon of the cyano group (C≡N), which is treated as being bonded to three nitrogen atoms.
Once priorities are assigned, the molecule is oriented so the lowest-priority group (cyano group) points away from the viewer. The direction from priority 1 to 2 to 3 determines the configuration: a clockwise direction is (R), and a counter-clockwise direction is (S).[10][12]
Caption: Simplified 2D representation of CIP priority assignment for (S) and (R)-Norverapamil.
Analytical Methodologies for Enantiomeric Discrimination
Due to their identical physical properties in an achiral environment, specialized analytical techniques are required to separate and quantify (S)- and (R)-norverapamil. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective method.[7][13][14][15]
Chiral High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choice: The fundamental principle of chiral HPLC is the creation of a transient diastereomeric complex between the enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times, enabling separation. The choice of CSP is critical and is based on the chemical nature of the analyte. For norverapamil, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.
Detailed Experimental Protocol: Chiral HPLC Separation of Norverapamil Enantiomers
This protocol is a representative method adapted from published literature.[13][16]
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a fluorescence or UV detector.
-
-
Chromatographic Conditions:
-
Chiral Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.[13]
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile, isopropanol) and a buffer (e.g., 30 mM hexafluorophosphate), with potential additives like triethylamine to improve peak shape.[13] A typical mobile phase could be acetonitrile/30 mM hexafluorophosphate (66:34, v/v) at a specific pH.[13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled at room temperature or slightly elevated (e.g., 25-30°C) to ensure reproducibility.
-
Detection: Fluorescence detection (Excitation: 280 nm, Emission: 313 nm) offers high sensitivity for this molecule.[16]
-
Injection Volume: 5-20 µL.
-
-
Sample Preparation (from plasma):
-
Protein Precipitation: Add a threefold volume of cold acetonitrile to the plasma sample to precipitate proteins.
-
Centrifugation: Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection. A solid-phase extraction (SPE) step can also be used for cleaner samples.[7]
-
-
Data Analysis:
-
Identify the peaks for (S)- and (R)-norverapamil based on their retention times, as determined by injecting pure standards.
-
Quantify the amount of each enantiomer by integrating the peak area and comparing it to a calibration curve.
-
Caption: Experimental workflow for the chiral separation of norverapamil enantiomers from plasma.
Pharmacological and Toxicological Divergence
The stereocenter of norverapamil is pivotal to its interaction with biological targets, leading to significant differences in pharmacological activity and toxicity.
Calcium Channel Blockade
The primary mechanism of action for norverapamil is the blockade of L-type calcium channels.[1][17] This activity is highly stereoselective.
-
(S)-Norverapamil: Exhibits significantly greater potency as a calcium channel blocker compared to its (R)-counterpart.[5][6] This is analogous to the parent compound, verapamil, where the (S)-enantiomer is also more active.[18]
-
(R)-Norverapamil: Has substantially less calcium channel blocking activity.[17]
This difference is critical, as the cardiovascular effects (and potential for cardiotoxicity at high doses) are primarily attributed to the (S)-enantiomer.[7]
P-glycoprotein (P-gp) Inhibition
Both verapamil and norverapamil are inhibitors of P-glycoprotein (P-gp), a membrane transporter involved in drug efflux and multidrug resistance in cancer.[3][19][20]
-
Inhibition Potency: Norverapamil is a potent P-gp inhibitor, with some studies suggesting it may be even more potent than verapamil itself.[21]
-
Stereoselectivity: Unlike calcium channel blockade, P-gp inhibition by norverapamil appears to be largely non-stereospecific, with both (R) and (S) enantiomers showing similar inhibitory activity.[19][22]
This non-stereoselective P-gp inhibition is a key area of research. Since (R)-norverapamil is less cardiotoxic, it has been investigated as a potential agent to reverse multidrug resistance in cancer therapy with a potentially better safety profile than racemic verapamil.[7][19][22]
Summary of Pharmacological Properties
The table below summarizes the key quantitative differences between the norverapamil enantiomers.
| Property | (S)-Norverapamil | (R)-Norverapamil | Key Implications |
| Calcium Channel Blockade | High Potency[5][6] | Low Potency[7] | The (S)-enantiomer is primarily responsible for the therapeutic and cardiotoxic effects. |
| P-glycoprotein (P-gp) Inhibition | Potent Inhibitor[19] | Potent Inhibitor[19] | Both enantiomers can cause drug-drug interactions; (R)-form may be a safer MDR-reversal agent. |
| Metabolism | Preferentially metabolized by CYP3A4/2C8[23] | Metabolized by CYP3A4/2C8[23] | Stereoselective metabolism contributes to different plasma concentration ratios of the enantiomers. |
Conclusion
The distinction between (S)- and (R)-norverapamil is a clear illustration of the principle that stereochemistry is a critical determinant of biological activity. The (S)-enantiomer is the more potent calcium channel blocker, while both enantiomers are effective P-glycoprotein inhibitors. This divergence in function underscores the necessity for stereospecific analytical methods, such as chiral HPLC, in both preclinical research and clinical monitoring. For drug development professionals, understanding these structural and functional nuances is essential for optimizing therapeutic efficacy and minimizing toxicity, particularly in the context of drug-drug interactions and exploring new applications for these molecules, such as in oncology.
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